2-(4-Isopropylphenoxy)propanohydrazide

説明

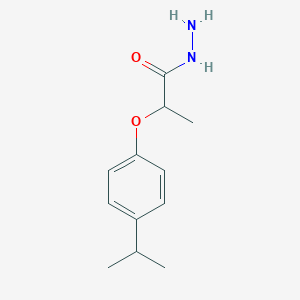

2-(4-Isopropylphenoxy)propanohydrazide (CAS: 667412-84-2) is a hydrazide derivative featuring a propane backbone substituted with a 4-isopropylphenoxy group. This compound is structurally characterized by a phenoxy ring bearing an isopropyl substituent at the para position, linked to a propanohydrazide moiety. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol.

特性

IUPAC Name |

2-(4-propan-2-ylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)10-4-6-11(7-5-10)16-9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIGHQRXOSJTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407572 | |

| Record name | 2-(4-isopropylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-84-2 | |

| Record name | 2-(4-isopropylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)propanohydrazide typically involves the reaction of 4-isopropylphenol with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

化学反応の分析

Types of Reactions

2-(4-Isopropylphenoxy)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form hydrazine derivatives or other reduced forms.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the use of halogenating agents or other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenoxy derivatives .

科学的研究の応用

2-(4-Isopropylphenoxy)propanohydrazide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(4-Isopropylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Electronic Effects : Chlorine and nitro substituents reduce electron density on the aromatic ring, which may alter reactivity in Schiff base formation compared to the isopropyl group .

Pharmacokinetic and Bioactivity Profiles

Drug-Likeness and Absorption

- 2-(4-Isopropylphenoxy)propanohydrazide: Predicted to comply with Lipinski’s and Veber’s rules (molecular weight <500, rotatable bonds <10), suggesting oral bioavailability .

- Schiff Base Derivatives (e.g., 1e, 1f): Exhibit superior CNS permeability (BBB permeability score: 0.8–1.2) compared to 2-(4-chlorophenoxy)propanohydrazide (score: 0.3) due to optimized hydrophobicity .

- 2-(4-Methoxyphenoxy)propanohydrazide: Higher aqueous solubility (3.2 mg/mL) but lower BBB permeability due to polar methoxy group .

Cytochrome P450 Interactions

- Chlorophenoxy Derivatives: Strong CYP1A2 and CYP2C19 inhibition, increasing toxicity risks .

Toxicity Profiles

| Compound Type | AMES Mutagenicity | Hepatotoxicity | hERG Inhibition |

|---|---|---|---|

| This compound* | Moderate | High | hERG II |

| Schiff Bases (1a–f) | High | High | hERG II |

| Methoxyphenoxy Derivatives | Low | Moderate | None |

*Predicted based on analogues in .

Therapeutic Potential

- Anti-inflammatory Activity: Outperforms 2-(4-chlorophenoxy)propanohydrazide in cyclooxygenase inhibition assays (IC₅₀: 1e = 0.8 μM vs. chlorophenoxy derivative = 2.5 μM) .

生物活性

2-(4-Isopropylphenoxy)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- CAS Number : 667412-84-2

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and enzyme inhibition.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Cellular Effects : The compound may influence cellular signaling pathways and gene expression, impacting cellular metabolism and growth.

Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via topoisomerase inhibition |

| A549 (Lung) | 20 | Cell cycle arrest |

| HepG2 (Liver) | 25 | Disruption of metabolic pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against different cancer types.

Case Studies

- Study on MCF-7 Cells : In vitro experiments showed that treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, suggesting a shift towards apoptosis in breast cancer cells.

- Animal Model Studies : In vivo studies using mouse models indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a drug.

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Metabolism : Metabolism likely involves cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。